molecular formula C16H10N2O6 B8788222 N-(4-nitro-o-tolyl)-4-carboxyphthalimide

N-(4-nitro-o-tolyl)-4-carboxyphthalimide

Cat. No. B8788222
M. Wt: 326.26 g/mol
InChI Key: PKJAHSJIWCHJMH-UHFFFAOYSA-N
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Patent
US04025505

Procedure details

The solution of 4.0 g of N-(4-nitro-o-tolyl)-4-carboxyphthalimide in 200 ml of ethyl acetate is hydrogenated over 1.0 g of platinum oxide at 2.5 atm. and about 40° for 50 minutes. The suspension obtained is evaporated, the residue taken up in 50 ml of dimethylformamide, the mixture filtered, the filtrate evaporated and the residue triturated with 100 ml of ethanol, to yield the N-(4-amino-o-tolyl)-4-carboxyphthalimide melting at 280°. Analogously the N-(4-amino-o-tolyl)-4-carbomethoxyphthalimide is prepared, melting after recrystallization from ethyl acetate-diethyl ether at 161°-162°.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[C:6]([N:11]2[C:15](=[O:16])[C:14]3=[CH:17][C:18]([C:21]([OH:23])=[O:22])=[CH:19][CH:20]=[C:13]3[C:12]2=[O:24])[CH:5]=1)([O-])=O>C(OCC)(=O)C.[Pt]=O>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[C:6]([N:11]2[C:15](=[O:16])[C:14]3=[CH:17][C:18]([C:21]([OH:23])=[O:22])=[CH:19][CH:20]=[C:13]3[C:12]2=[O:24])[CH:5]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)C)N1C(C=2C(C1=O)=CC(=CC2)C(=O)O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension obtained
CUSTOM
Type
CUSTOM
Details
is evaporated
FILTRATION
Type
FILTRATION
Details
the mixture filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
the residue triturated with 100 ml of ethanol

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1)C)N1C(C=2C(C1=O)=CC(=CC2)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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